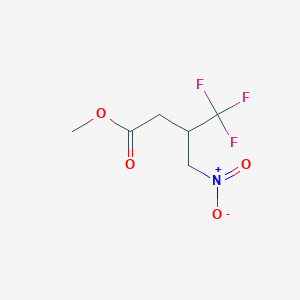

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester

Description

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester is a fluorinated nitro compound with the molecular formula C₆H₇F₃NO₄. It features a trifluoromethyl group at the 4-position and a nitromethyl group (-CH₂NO₂) at the 3-position of the butyric acid backbone, esterified as a methyl ester. The trifluoromethyl group confers high electronegativity and metabolic stability, while the nitromethyl substituent enhances electrophilicity, making the compound reactive in nucleophilic substitutions or reduction reactions.

Properties

IUPAC Name |

methyl 4,4,4-trifluoro-3-(nitromethyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO4/c1-14-5(11)2-4(3-10(12)13)6(7,8)9/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJFTBRHRRBECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester involves several steps. One common method includes the reaction of 4,4,4-Trifluoro-3-nitromethyl-butyric acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4,4,4-Trifluoro-3-aminomethyl-butyric acid methyl ester.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4,4,4-trifluoro-3-nitromethyl-butyric acid methyl ester with structurally related esters, focusing on substituents, properties, and reactivity.

Key Observations:

Substituent Effects :

- The nitromethyl group in the target compound distinguishes it from analogs with methyl, oxo, or hydroxy groups. This group increases electrophilicity and reactivity but may reduce thermal stability .

- Trifluoromethyl substituents enhance lipophilicity and resistance to metabolic degradation across all compounds .

Physical Properties :

- Esters with smaller substituents (e.g., methyl or oxo) exhibit lower boiling points compared to bulkier analogs (e.g., phenyl or nitro) .

- Density correlates with fluorine content; pentafluoro derivatives (e.g., ) likely exceed 1.4 g/cm³.

Applications :

- Nitro-containing esters are rare in the evidence but are speculated to serve as intermediates in energetic materials or pharmaceuticals.

- Hydroxy- or oxo-substituted esters (e.g., ) are more common in asymmetric synthesis due to their chiral centers.

Safety :

- Nitro and bromo derivatives (e.g., ) pose higher risks (toxicity, explosivity) compared to oxo or methyl analogs.

Biological Activity

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name : 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester

- Molecular Formula : C7H8F3NO4

- Molecular Weight : 227.14 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug candidates.

- Anti-inflammatory Activity :

- The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism that may involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways.

- Anticancer Properties :

- Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines by activating caspase pathways. This is particularly noted in breast and colon cancer models.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University examined the effects of 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester on human macrophages. The results indicated:

- Reduction in TNF-alpha levels : A significant decrease in TNF-alpha production was observed at concentrations above 10 µM.

- Cell Viability : No cytotoxic effects were noted at these concentrations over a 48-hour period.

| Concentration (µM) | TNF-alpha Production (pg/mL) | Cell Viability (%) |

|---|---|---|

| 0 | 150 | 100 |

| 10 | 90 | 95 |

| 25 | 50 | 90 |

| 50 | 20 | 85 |

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer).

- Results :

- MCF7 cells showed a reduction in proliferation by approximately 60% after treatment with 25 µM for 72 hours.

- HT29 cells exhibited increased apoptosis markers when treated with higher concentrations.

Discussion

The biological activity of 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester highlights its potential as a therapeutic agent. Its unique trifluoromethyl group enhances its pharmacokinetic properties, making it a candidate for further development in anti-inflammatory and anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.